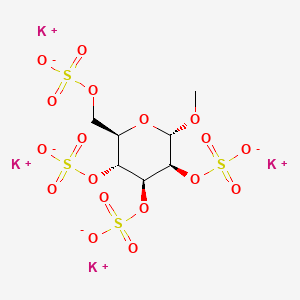

Methyl a-D-mannopyranoside 2,3,4,6-tetrasulfate potassium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

NMR Spectroscopy and Structural Analysis

The synthesis and study of methyl α-D-mannopyranoside sulfates, including their monosulfated derivatives, have been insightful for understanding the NMR spectroscopic properties of sulfated carbohydrates. This research is pivotal for the structural analysis of sulfated carbohydrate chains in N-glycoproteins. The 1H- and 13C-NMR spectroscopy of these sulfated monosaccharides helps in elucidating the structural details and the effects of sulfation on carbohydrate molecules (Contreras, Kamerling, & Vliegenthart, 2010).

Glycosylation Reactions

Glycosylation reactions involving methyl α-D-mannopyranoside derivatives are fundamental for synthesizing complex oligosaccharides and glycoconjugates. Studies demonstrate how sulfonate intermediates can be used in glycosylation to produce various glycostructures. This methodological approach is critical for synthesizing biologically significant oligosaccharides and for understanding the reactivity and selectivity of glycosylation reactions under different conditions (Awad, Ashry, & Schuerch, 1986).

Methylation Studies

Partial methylation of methyl α-D-mannopyranoside to produce a variety of methyl ethers of D-mannose provides insights into the chemical behavior and properties of methylated carbohydrates. These studies are essential for understanding the interactions and functionalities of carbohydrates in biological systems. The methodology for the partial methylation and the distribution of mono-, di-, and tri-methyl ethers of D-mannose has implications for the synthetic strategies in carbohydrate chemistry (Handa & Montgomery, 1969).

Synthesis of Monodeoxyfluorinated Derivatives

The synthesis of monodeoxyfluorinated derivatives of methyl α-D-mannopyranoside showcases the incorporation of fluorine atoms into carbohydrate structures, opening avenues for studying the influence of fluorine in modulating the physical and chemical properties of carbohydrates. Such derivatives are valuable for probing molecular interactions and for potential applications in medicinal chemistry (Khan, Jain, Abbas, & Matta, 1990).

Mechanism of Action

properties

IUPAC Name |

tetrapotassium;[(2S,3S,4S,5R,6R)-2-methoxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O18S4.4K/c1-20-7-6(25-29(17,18)19)5(24-28(14,15)16)4(23-27(11,12)13)3(22-7)2-21-26(8,9)10;;;;/h3-7H,2H2,1H3,(H,8,9,10)(H,11,12,13)(H,14,15,16)(H,17,18,19);;;;/q;4*+1/p-4/t3-,4-,5+,6+,7+;;;;/m1..../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZPXCLIBFFIKEA-FPRNHNDJSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10K4O18S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858061 |

Source

|

| Record name | Tetrapotassium methyl 2,3,4,6-tetra-O-sulfonato-alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

666.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tetrapotassium;[(2S,3S,4S,5R,6R)-2-methoxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate | |

CAS RN |

359437-03-9 |

Source

|

| Record name | Tetrapotassium methyl 2,3,4,6-tetra-O-sulfonato-alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

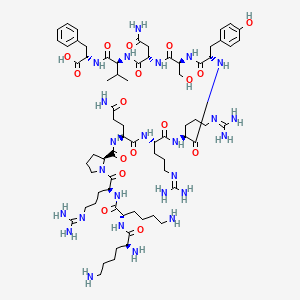

![[Ala11,D-Leu15]-Orexin B](/img/structure/B561557.png)

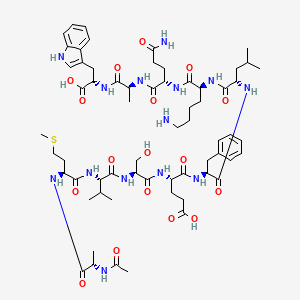

![L-Cysteine,L-cysteinyl-L-lysyl-L-phenylalanyl-L-phenylalanyl-D-tryptophyl-4-[[(1-methylethyl)amino]methyl]-L-phenylalanyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-, cyclic (111)-disulfide](/img/structure/B561565.png)

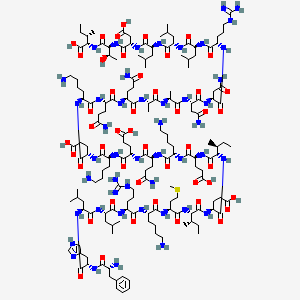

![d[Leu4,Lys8]-VP](/img/structure/B561572.png)